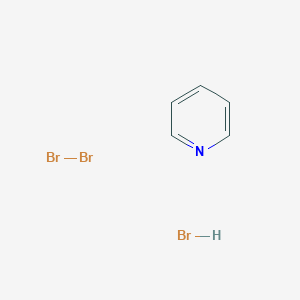

dibromane pyridine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

dibromane pyridine hydrobromide, also known as pyridinium tribromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. This compound is primarily used as a brominating agent in organic synthesis due to its ability to act as a source of electrophilic bromine .

Mechanism of Action

Pyridinium hydrogen tribromide, also known as Pyridinium perbromide or Pyridinium tribromide, is an organic chemical composed of a pyridinium cation and a tribromide anion . It is a strong oxidizing agent used as a source of electrophilic bromine in halogenation reactions .

Target of Action

The primary target of Pyridinium hydrogen tribromide is organic compounds that undergo halogenation reactions . It acts as a source of electrophilic bromine, which can react with various organic compounds.

Mode of Action

Pyridinium hydrogen tribromide interacts with its targets by acting as a brominating agent . It provides electrophilic bromine, which can react with organic compounds, leading to the substitution or addition of bromine atoms .

Biochemical Pathways

It is known to play a role in the halogenation reactions of organic compounds . The bromination of these compounds can lead to significant changes in their chemical properties and biological activities.

Result of Action

The primary result of Pyridinium hydrogen tribromide’s action is the bromination of organic compounds . This can lead to significant changes in the compounds’ chemical properties and potential biological activities. For example, it has been used in the synthesis of various pharmaceuticals and bioactive compounds .

Action Environment

The action of Pyridinium hydrogen tribromide can be influenced by various environmental factors. For instance, it is a solid that is virtually insoluble in water , which can affect its reactivity.

Biochemical Analysis

Biochemical Properties

Pyridinium Hydrogen Tribromide plays an intriguing role in a wide range of research topics . It is known for its importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . It has been reported to label lysine residues under physiological conditions

Molecular Mechanism

It is known to be a brominating agent of ketones, phenols, and ethers

Temporal Effects in Laboratory Settings

Pyridinium Hydrogen Tribromide is a stable solid that can be more easily handled and weighed precisely, especially important properties for use in small scale reactions

Preparation Methods

dibromane pyridine hydrobromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves the following steps:

Reaction with Bromine: Pyridinium bromide is reacted with bromine in a suitable solvent, such as acetic acid, to form pyridinium hydrogen tribromide.

Reaction with Thionyl Bromide: Pyridinium bromide is reacted with thionyl bromide to yield pyridinium hydrogen tribromide.

Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

dibromane pyridine hydrobromide is a versatile reagent that undergoes various types of chemical reactions, including:

Bromination: It is commonly used as a brominating agent for ketones, phenols, and ethers. The reaction conditions typically involve the use of a solvent like acetic acid and mild temperatures.

Substitution: It can participate in substitution reactions, where the tribromide anion is replaced by other nucleophiles.

The major products formed from these reactions include brominated organic compounds, which are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

dibromane pyridine hydrobromide has a wide range of applications in scientific research, including:

Medicine: this compound is employed in the synthesis of medicinal compounds, particularly those that require bromination as a key step.

Industry: It is used in the production of brominated flame retardants and other industrial chemicals.

Comparison with Similar Compounds

dibromane pyridine hydrobromide is unique in its stability and reactivity compared to other brominating agents. Similar compounds include:

N-Bromosuccinimide (NBS): Another brominating agent used in organic synthesis, but it is less stable and more reactive than pyridinium hydrogen tribromide.

Bromine (Br2): A common brominating agent, but it is a liquid and more hazardous to handle compared to the solid form of pyridinium hydrogen tribromide.

Quinoline Tribromide: An analogous compound that behaves similarly to pyridinium hydrogen tribromide.

This compound’s solid form and ease of handling make it a preferred choice for many laboratory and industrial applications.

Properties

CAS No. |

39416-48-3 |

|---|---|

Molecular Formula |

C5H6Br3N |

Molecular Weight |

319.82 g/mol |

IUPAC Name |

molecular bromine;pyridin-1-ium;bromide |

InChI |

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |

InChI Key |

VDCLSGXZVUDARN-UHFFFAOYSA-N |

SMILES |

C1=CC=NC=C1.Br.BrBr |

Canonical SMILES |

C1=CC=[NH+]C=C1.[Br-].BrBr |

Synonyms |

NSC 61191; Pyridinium Bromide Perbromide; Pyridinium Hydrobromide Perbromide; Pyridinium Perbromide; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)